REACTION_SMILES
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[C:1](#[N:2])[CH2:3][C:4]([O:5][CH2:6][CH3:7])=[NH:8].[CH2:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:14]1.[CH3:15][CH2:16][OH:17]>>[C:1](#[N:2])[CH:3]=[C:4]([NH2:8])[N:14]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=N)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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N#CC=C(N)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |